1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-357919 is a chemical compound known for its inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. The inhibition of VEGFR-2 is significant in various therapeutic areas, particularly in cancer treatment, where it can help to restrict tumor growth by limiting its blood supply .
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for anticancer therapies .
Mode of Action
This interaction could potentially inhibit the enzyme’s function, disrupting the cell cycle and leading to cell death .
Biochemical Pathways
The compound’s interaction with the Serine/threonine-protein kinase Chk1 affects the cell cycle regulation pathway . By inhibiting the function of Chk1, the compound could disrupt the normal progression of the cell cycle, leading to cell death . This could have downstream effects on other cellular processes, including DNA repair and cell survival .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The compound’s action on the Serine/threonine-protein kinase Chk1 can lead to cell death, particularly in cancer cells . This makes the compound a potential candidate for anticancer therapies .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-357919 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of WAY-357919 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent product quality, and implementing purification steps to achieve high purity levels. The use of automated reactors and stringent quality control measures are essential in industrial settings to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: WAY-357919 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving WAY-357919 include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the desired transformation .
Major Products Formed: The major products formed from the reactions of WAY-357919 depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation reactions could result in the formation of oxidized products .
Scientific Research Applications
WAY-357919 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis. In biology, it helps researchers understand the molecular mechanisms underlying blood vessel formation. In medicine, WAY-357919 is investigated for its potential therapeutic applications in cancer treatment, where inhibiting VEGFR-2 can restrict tumor growth. Additionally, it may have applications in other diseases characterized by abnormal angiogenesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to WAY-357919 include other VEGFR-2 inhibitors such as sunitinib, sorafenib, and axitinib. These compounds also target VEGFR-2 and are used in various therapeutic applications, particularly in cancer treatment .
Uniqueness: WAY-357919 is unique in its specific chemical structure, which confers distinct binding properties and inhibitory effects on VEGFR-2. Compared to other VEGFR-2 inhibitors, WAY-357919 may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to variations in efficacy and safety. Its unique structure also allows for the exploration of new therapeutic applications and the development of novel derivatives with improved properties .
Properties
IUPAC Name |
1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAQHFQLHGDVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.